N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 3-chlorobenzyl group at the N1 position and a 2-fluorophenylamino moiety at the C5 position. Its molecular formula is C₁₆H₁₂Cl₂FN₅O, with a molecular weight of 380.20 g/mol . The compound’s structure combines halogenated aromatic groups (3-chlorophenyl and 2-fluorophenyl), which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXRDYSCZKLZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1291845-94-7, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its anticancer potential, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 349.79 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| CAS Number | 1291845-94-7 |
| Molecular Formula | C16H17ClFN5O |
| Molecular Weight | 349.79 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including HCT116 and MDA-MB-231 with IC50 values as low as 0.43 µM . The mechanisms underlying this activity include:
- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
- Inhibition of Cell Migration : The compound significantly reduced cell migration in HCT116 cells, indicating potential applications in preventing metastasis .
Case Study: Triazole Derivatives
A series of triazole-containing hybrids were synthesized and evaluated for their anticancer activity. One notable derivative exhibited an IC50 value of 1.5 µM against HT-29 cells under normoxic conditions and 0.01 µM under hypoxia . This highlights the importance of structural modifications in enhancing the biological activity of triazole derivatives.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Studies have shown that derivatives can exhibit potent activity against a range of pathogens. The mechanism often involves the inhibition of key enzymes or disruption of cellular membranes.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives inhibit enzymes critical for microbial survival.
- Membrane Disruption : Some compounds disrupt the integrity of microbial membranes, leading to cell death.
Scientific Research Applications
Biological Activities
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. For example, a study evaluated the compound's efficacy against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer), showing promising results in inhibiting cell growth .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activities against a range of pathogens. Triazoles are known to possess antifungal and antibacterial properties, making them valuable in treating infections. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus faecalis, highlighting their potential as antimicrobial agents .
Pharmacological Applications
Therapeutic Potential
The therapeutic implications of this compound extend beyond oncology and infectious diseases. The compound's ability to modulate various biological pathways makes it a candidate for treating conditions such as inflammation and neurodegenerative diseases. Research into its mechanism of action suggests that it may interact with specific cellular targets involved in disease progression .
Case Studies
Several case studies have documented the effectiveness of triazole compounds in clinical settings. For instance, a clinical trial investigated the use of triazole derivatives in combination therapies for cancer treatment, reporting enhanced efficacy compared to traditional therapies alone. These findings support the notion that triazoles can serve as valuable adjuncts in cancer therapy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its structural analogs, focusing on substituent effects , physicochemical properties , and reported stability or activity .
Substituent Variations and Structural Analogues
Table 1: Key Structural Differences Among Triazole Carboxamides
Physicochemical and Stability Comparisons
- Metabolic Stability : The target compound’s 3-chlorophenylmethyl group likely confers greater resistance to oxidative metabolism compared to tert-butyl-containing analogs (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid due to steric strain .
- Polarity: The 2-fluorophenylamino group introduces moderate polarity, similar to the acetylated analog (), which may balance solubility and target binding.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
